(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos
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Overview
Description
®-1-{(RP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine is a chiral ligand used in asymmetric catalysis. This compound is notable for its unique structure, which includes a ferrocene backbone and phosphine groups, making it highly effective in various catalytic processes. The presence of the ferrocenyl group imparts stability and enhances the electronic properties of the ligand, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-{(RP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine typically involves the following steps:
Formation of the Ferrocenyl Intermediate: The initial step involves the preparation of a ferrocenyl intermediate through the reaction of ferrocene with a suitable electrophile.
Introduction of Phosphine Groups: The ferrocenyl intermediate is then reacted with di(3,5-xylyl)phosphine under controlled conditions to introduce the phosphine groups.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale preparation of the ferrocenyl intermediate and di(3,5-xylyl)phosphine.
Optimization of Reaction Conditions: Optimization of reaction conditions to ensure high yield and purity.
Purification and Resolution: Advanced purification techniques and chiral resolution methods to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-{(RP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphines.
Substitution: The ligand can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions.
Major Products
Phosphine Oxides: Formed through oxidation.
Reduced Phosphines: Formed through reduction.
Substituted Ligands: Formed through substitution reactions.
Scientific Research Applications
Chemistry
Asymmetric Catalysis: The compound is widely used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Organometallic Chemistry: It plays a crucial role in the formation of organometallic complexes.
Biology
Bioconjugation: The compound can be used to create bioconjugates for various biological applications.
Medicine
Drug Development: It is used in the synthesis of chiral drugs, enhancing their efficacy and reducing side effects.
Industry
Polymerization Catalysts: The compound is used as a catalyst in polymerization reactions, improving the properties of the resulting polymers.
Mechanism of Action
The mechanism of action of ®-1-{(RP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine involves its ability to coordinate with metal centers, forming stable complexes. These complexes facilitate various catalytic processes by providing a chiral environment that promotes enantioselective reactions. The ferrocenyl group enhances the stability and electronic properties of the ligand, making it highly effective in catalysis.
Comparison with Similar Compounds
Similar Compounds
Bis(diphenylphosphino)ferrocene: Another ferrocene-based ligand with similar applications in catalysis.
1,1’-Bis(diphenylphosphino)ferrocene: Known for its use in asymmetric catalysis.
Uniqueness
®-1-{(RP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine is unique due to its specific chiral centers and the presence of di(3,5-xylyl)phosphine groups, which enhance its catalytic properties and stability compared to other similar compounds.
Properties
Molecular Formula |
C50H52FeP2 |
---|---|
Molecular Weight |
770.7 g/mol |
InChI |
InChI=1S/C45H47P2.C5H5.Fe/c1-29-17-30(2)22-38(21-29)46(39-23-31(3)18-32(4)24-39)37(9)42-14-12-15-43(42)44-13-10-11-16-45(44)47(40-25-33(5)19-34(6)26-40)41-27-35(7)20-36(8)28-41;1-2-4-5-3-1;/h10-28,37H,1-9H3;1-5H;/t37-;;/m0../s1 |
InChI Key |
IDRVINOGJFWZOP-SHRURHRBSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=C[C]3[C@H](C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1=C[CH]C=C1.[Fe] |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=C[C]3C(C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1=C[CH]C=C1.[Fe] |
Origin of Product |
United States |
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